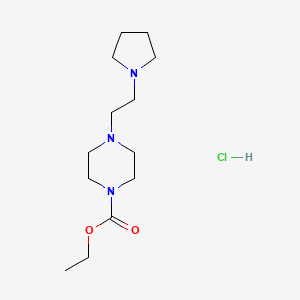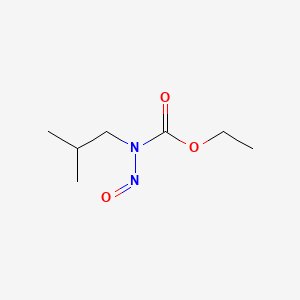
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by an isobutyl group and a nitroso group, and the carboxyl group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-isobutyl-N-nitroso-, ethyl ester typically involves the reaction of isobutylamine with nitrous acid to form the corresponding nitrosoamine. This intermediate is then reacted with ethyl chloroformate to yield the desired ester. The reaction conditions generally require a controlled temperature environment and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding carbamates and alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-isobutyl-N-nitroso-, ethyl ester involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-methyl-N-nitroso-, ethyl ester
- Carbamic acid, N-nitroso-N-propyl-, ethyl ester
- Carbamic acid, N-nitroso-N-butyl-, ethyl ester
Uniqueness
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to different reaction pathways and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
24423-85-6 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
ethyl N-(2-methylpropyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H14N2O3/c1-4-12-7(10)9(8-11)5-6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SRVHGAWALGBEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CC(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


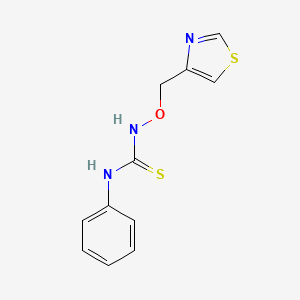
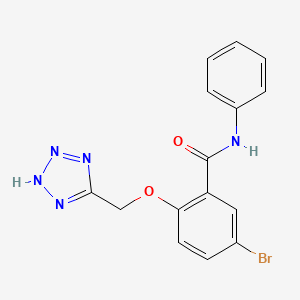

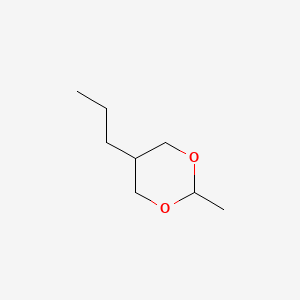
![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
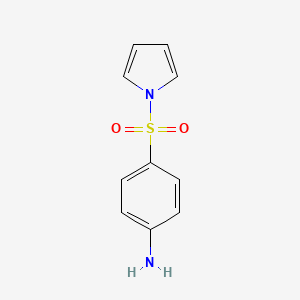
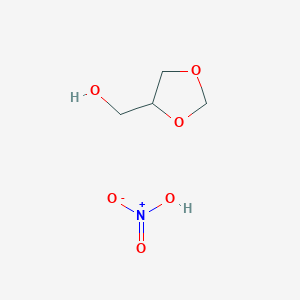

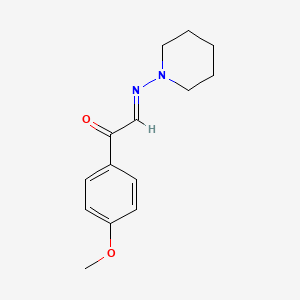

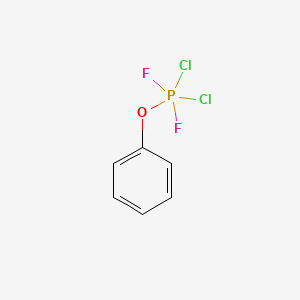
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

